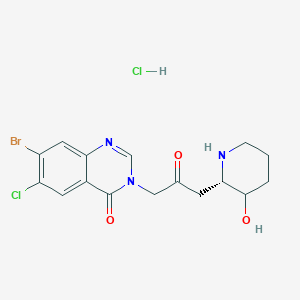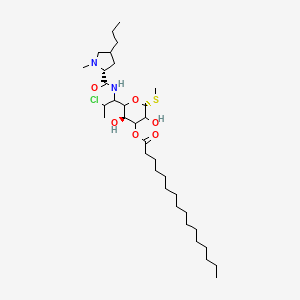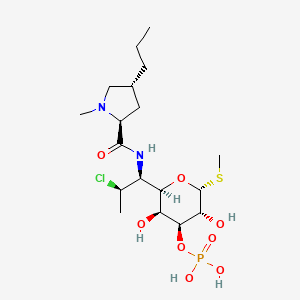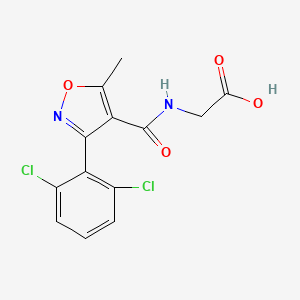
Halofuginone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Halofuginone is a synthetic halogenated derivative of febrifugine, a natural quinazolinone alkaloid found in the Chinese herb Dichroa febrifuga . It is sold under the brand name Halocur and is used as a coccidiostat in veterinary medicine . It is also a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression .
Molecular Structure Analysis
Halofuginone has a molecular formula of C16H17BrClN3O3 . It is a low molecular weight quinazolinone alkaloid .Chemical Reactions Analysis
Halofuginone is a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It also suppresses extracellular matrix deposition and cell proliferation .Physical And Chemical Properties Analysis
Halofuginone has an average molecular weight of 414.681 and a monoisotopic molecular weight of 413.014181779 . It is readily bioavailable and rapidly absorbed following oral administration .Applications De Recherche Scientifique
Malaria Treatment
Halofuginone is an analog of febrifugine, an alkaloid originally isolated from the plant Dichroa febrifuga . It has been studied for its potential in treating malaria . The compound inhibits prolyl-tRNA synthetase (ProRS) activity in the blood stage of malaria .
Cancer Research
Halofuginone has attracted attention in cancer research due to its wide range of beneficial biological activities . It’s being studied for its potential to inhibit the growth of cancer cells .
Fibrosis-Related Diseases
Halofuginone inhibits Smad3 phosphorylation downstream of the TGFβ signaling pathway, which results in the inhibition of fibroblasts-to-myofibroblasts transition and fibrosis . This makes it a potential candidate for treating fibrosis-related diseases .
Autoimmune Diseases
Halofuginone inhibits Th17 cell differentiation, thereby inhibiting inflammation and the autoimmune reaction by activating the amino acid starvation and integrated stress responses . This suggests potential applications in the treatment of autoimmune diseases .
COVID-19 Treatment
Halofuginone has been studied for its potential use in treating COVID-19 patients . It is an oral prolyl-tRNA synthetase inhibitor that has potent in vitro activity against the SARS-CoV-2 virus . However, a phase II trial found that while halofuginone treatment was safe and well-tolerated, it did not decrease the SARS-CoV-2 viral load decay rate within 10 days .
Muscle Dystrophy
Research has shown that halofuginone can induce apoptosis in satellite cells in dystrophic muscles . Although more research is required to understand this phenomenon, it suggests that halofuginone could be a useful drug for mitigating undue cell loss in muscle dystrophy .
Mécanisme D'action
Target of Action
Halofuginone Hydrochloride primarily targets collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) . These targets play a crucial role in the regulation of extracellular matrix deposition and cell proliferation .
Mode of Action
Halofuginone Hydrochloride acts as a potent inhibitor of collagen alpha1 (I) and matrix metalloproteinase 2 (MMP-2) gene expression . It suppresses extracellular matrix deposition and cell proliferation . The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation .
Biochemical Pathways
Halofuginone Hydrochloride affects metabolic processes such as the TGFβ and IL-17 signaling pathways . These pathways are involved in several biological activities encompassing a wide spectrum of endpoints, including malaria, cancer, fibrosis, and more . Inhibition of Smad3 phosphorylation downstream of the TGFβ signaling pathway results in inhibition of fibroblasts-to-myofibroblasts transition and fibrosis .
Pharmacokinetics
Halofuginone Hydrochloride is readily bioavailable and rapidly absorbed following oral administration . The half-life of Halofuginone Hydrochloride ranges from 23.8 to 72.1 hours .
Result of Action
The molecular and cellular effects of Halofuginone Hydrochloride’s action include the suppression of extracellular matrix deposition and cell proliferation . It also effectively suppresses tumor progression and metastasis in mice . Furthermore, it inhibits the development of T helper 17 cells, immune cells that play an important role in autoimmune disease .
Safety and Hazards
Propriétés
IUPAC Name |
7-bromo-6-chloro-3-[3-[(2S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3.ClH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H/t14-,15?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFYBQUXAJOKAL-QDVCFFRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrCl2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46781676 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













